molecular formula C18H21N3O3 B2524174 ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922015-64-3

ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2524174
CAS No.: 922015-64-3
M. Wt: 327.384
InChI Key: NEODTHAPTUTRGX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrolidine ring and a pyridazine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the pyridazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 1-(4-fluorophenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 1-(4-methylphenyl)-6-oxo-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its pharmacokinetic properties and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-6-oxo-4-pyrrolidin-1-ylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-24-18(23)17-15(20-10-4-5-11-20)12-16(22)21(19-17)14-8-6-13(2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEODTHAPTUTRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCCC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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